1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Structural Analysis
Compounds structurally related to the specified chemical have been synthesized through various methods, including the Bucherer—Bergs and Strecker methods. These compounds, particularly those based on piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, have had their stereochemical composition and spatial structure established from NMR data, demonstrating the importance of these methodologies in synthesizing complex molecules for further biological evaluation (Unkovskii et al., 1994).
Biological Activities
A variety of biological activities have been observed in compounds with structural or functional similarities, including antibacterial and antifungal properties. For instance, derivatives of thiazolidine-2,4-diones have been shown to possess significant antibacterial activity against various pathogens, showcasing the potential of these compounds in addressing microbial resistance (Mohanty et al., 2015). Similarly, 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibited excellent antifungal activity, indicating their utility in developing new antifungal agents (Prakash et al., 2011).
Anticancer Applications
The exploration of new compounds for anticancer activity has included the synthesis of N-substituted indole derivatives, demonstrating the potential of these compounds in inhibiting cancer cell proliferation. Such studies are crucial for the development of novel anticancer therapies, offering insights into the structural requirements for activity against specific cancer cell lines (Kumar & Sharma, 2022).
Anticonvulsant and Neuroprotective Effects
Research into the anticonvulsant activity of related compounds has highlighted the potential of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione derivatives in managing convulsions, further supporting the investigation of similar compounds for neurological disorders (Fayed et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c18-14-3-1-2-4-15(14)26(24,25)19-9-7-12(8-10-19)20-11-16(22)21(17(20)23)13-5-6-13/h1-4,12-13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOQPSXQMQREPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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